N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with N,N-dimethyl-2-(furan-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylamino group and furan ring may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide: This compound also features a furan ring and a dimethylamino group but differs in its overall structure and specific functional groups.
(E)-N-[2-[[5-(dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-1-(4-methylpiperazin-1-yl)-2-nitroethenamine: This compound has a similar furan and dimethylamino moiety but includes additional functional groups that may alter its chemical and biological properties.
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H17N3O4/c1-17(2)13(14-4-3-9-22-14)10-16-15(19)11-5-7-12(8-6-11)18(20)21/h3-9,13H,10H2,1-2H3,(H,16,19) |
InChI Key |
FUXRAXYJKMBDLR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
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